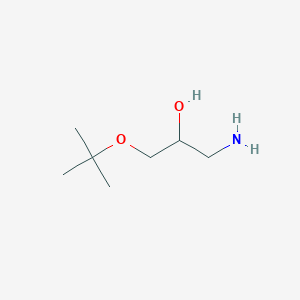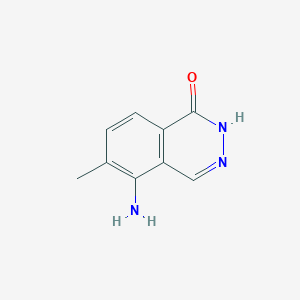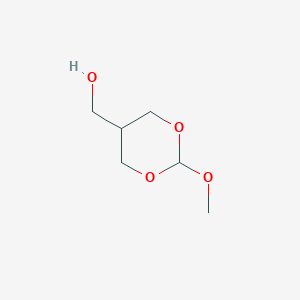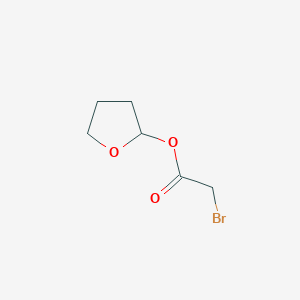
1-Amino-3-(tert-butoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(tert-butoxy)propan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile molecule used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(tert-butoxy)propan-2-ol can be synthesized through several methods. . The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic conditions, along with suitable nucleophiles, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .
Applications De Recherche Scientifique
1-Amino-3-(tert-butoxy)propan-2-ol finds applications in multiple fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
2-Amino-3-tert-butoxy-propan-1-ol: Similar structure but different positioning of functional groups.
1-Butoxy-2-propanol: Lacks the amino group, resulting in different chemical properties and applications.
1-tert-Butoxypropan-2-ol: Similar but without the amino group, affecting its reactivity and use.
Uniqueness: 1-Amino-3-(tert-butoxy)propan-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3 |
Clé InChI |
ZKHHFKLWZNETDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(CN)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)












